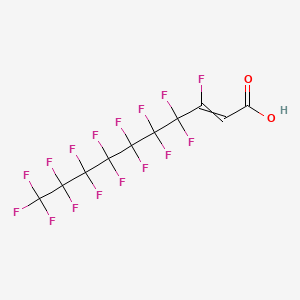

3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Hexadecafluorodec-2-enoic acid

Übersicht

Beschreibung

3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Hexadecafluorodec-2-enoic acid, also known as HFPO-DA or GenX, is a fluorinated organic compound that has gained significant attention in recent years due to its widespread use in various industrial and consumer applications.

Wissenschaftliche Forschungsanwendungen

Intramolecular Acylation Research

Research by Ansell, Emmett, and Coombs (1968) delved into the intramolecular acylation of hexenoic, heptenoic, and octenoic acids, utilizing polyphosphoric acid and trifluoroacetic anhydride. This study is relevant for understanding the behavior of similar compounds, including hexadecafluorodec-2-enoic acid, in chemical transformations and syntheses (Ansell, Emmett, & Coombs, 1968).

Synthesis of Enantiomerically Pure Acids

Srinivas, Namito, Matsubara, and Hayashi (2017) accomplished the asymmetric synthesis of trihydroxyoctadec-6-enoic acid. This research highlights techniques applicable to the synthesis of structurally complex and highly fluorinated acids, like hexadecafluorodec-2-enoic acid (Srinivas et al., 2017).

Antibacterial Activity of Alkenyl-Oxadiazoles

Banday, Mattoo, and Rauf (2010) investigated the antibacterial activity of compounds derived from various enoic acids. Their work on synthesizing biologically active compounds provides insight into the potential medical applications of hexadecafluorodec-2-enoic acid and its derivatives (Banday, Mattoo, & Rauf, 2010).

Biotransformation Studies

Zhao, Folsom, Wolstenholme, Sun, Wang, and Buck (2013) examined the biotransformation of fluorotelomer alcohols in river sediment, providing relevant information for environmental studies involving fluorinated compounds like hexadecafluorodec-2-enoic acid (Zhao et al., 2013).

Mass Spectra Analysis of Unsaturated δ-Lactones

Urbach, Stark, and Nobuhara (1972) conducted a study on the mass spectra of δ-lactones derived from various hydroxy-2-enoic acids. This research is significant for understanding the fragmentation patterns and spectral properties of similar fluorinated compounds (Urbach, Stark, & Nobuhara, 1972).

Synthesis of Fluorinated Fatty Acid Analogs

Buchanan, Smits, and Munteanu (2003) reported a synthesis method for a highly fluorinated fatty acid analog. This study provides insights into the synthetic approaches that could be applicable to hexadecafluorodec-2-enoic acid (Buchanan, Smits, & Munteanu, 2003).

Eigenschaften

IUPAC Name |

3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluorodec-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2F16O2/c11-2(1-3(27)28)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)26/h1H,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZXTVOEGZRRJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F15CF=CHCOOH, C10H2F16O2 | |

| Record name | 8:2 FtUCA | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60825615 | |

| Record name | 2H-Perfluoro-2-decenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60825615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Hexadecafluorodec-2-enoic acid | |

CAS RN |

70887-84-2 | |

| Record name | 2H-Perfluoro-2-decenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60825615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Dibromo-4,8-dihexylbenzo[1,2-b:4,5-b']dithiophene](/img/structure/B1456360.png)

![2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride](/img/structure/B1456368.png)

![Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate hydrochloride](/img/structure/B1456373.png)